N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide
Description
N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide (CAS: 42340-37-4) is a structurally complex heterocyclic compound featuring a tricyclic core with fused aromatic and heteroatom-containing rings. The molecule includes a nitro (-NO₂) substituent at the 8-position and an acetamide group attached to a phenyl ring. Its synthesis and structural characterization likely employ crystallographic tools such as the SHELX software suite, which is widely used for small-molecule refinement and structure determination . The compound is marketed for research and development (R&D) purposes, with applications in medicinal chemistry and materials science, though specific biological or functional data remain undisclosed in available sources .
Properties
IUPAC Name |
N-[4-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-11(24)21-12-5-7-13(8-6-12)22-19(25)15-4-2-3-14-17(23(27)28)10-9-16(18(14)15)20(22)26/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXUDKOBLXKSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide typically involves multiple steps. The starting materials often include aromatic amines and nitro compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. The nitro group and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Implications of Structural Differences
- Reactivity : The nitro group in the target compound may enhance electrophilic reactivity, favoring substitution reactions, whereas the oxygen-rich analog could exhibit higher polarity and hydrogen-bonding capacity.
- The analog’s oxygenated structure might favor interactions with biological targets like enzymes or receptors, though its safety profile remains unclassified .
- Stability : Nitro groups can confer thermal instability or photolytic sensitivity, whereas oxygenated systems may exhibit greater oxidative stability.
Biological Activity
N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an acetamide moiety linked to a phenyl group with an 8-nitro substituent and an azatricyclo framework. Its molecular formula is with a molecular weight of 362.29 g/mol. The presence of the nitro group and dioxo functionalities contributes to its pharmacological properties, particularly in cancer research.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.
Mechanisms of Action:
- Apoptosis Induction: The compound triggers programmed cell death in cancer cells.
- Inhibition of Tumor Growth: It disrupts pathways that promote cell survival and proliferation.
Interaction with Biological Targets
The compound's interaction with specific biological targets is crucial for its therapeutic potential. Studies utilizing techniques such as surface plasmon resonance (SPR) have shown that it binds effectively to enzymes and receptors implicated in cancer progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-nitrophenyl)acetamide | Nitro group on phenyl | Antimicrobial properties |
| N-(4-(2,4-dioxo-thiazolidin))acetamide | Thiazolidin core | Antidiabetic effects |
| N-(4-(3,5-Dioxo-triazolidin))acetamide | Triazolidin core | Antitumor activity |
Each of these compounds shares a common theme of potential therapeutic applications but differs in their specific functional groups and resulting biological activities.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
-
Study on Apoptosis Induction:
- Objective: To evaluate the apoptotic effects on human cancer cell lines.
- Findings: The compound significantly increased apoptosis rates compared to control groups.
-
Synergistic Effects with Chemotherapeutic Agents:
- Objective: To assess the potential for combination therapy.
- Findings: Preliminary data suggest synergistic effects when combined with established chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
